Ethyl 4-bromobutyrate

説明

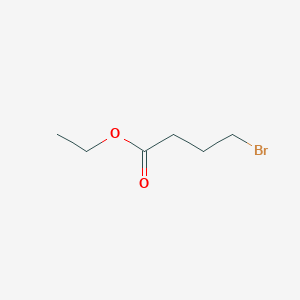

Structure

3D Structure

特性

IUPAC Name |

ethyl 4-bromobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-2-9-6(8)4-3-5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPOBCXHALHJFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183845 | |

| Record name | Ethyl 4-bromobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Ethyl 4-bromobutyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20707 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2969-81-5 | |

| Record name | Ethyl 4-bromobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2969-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-bromobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002969815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2969-81-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-bromobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-bromobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 4-bromobutyrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ8TY5JSD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl 4-bromobutyrate CAS number and properties

An In-depth Technical Guide to Ethyl 4-bromobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional reagent crucial in various fields of chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its key applications.

Core Identity and Properties

This compound, also known as γ-Bromobutyric acid ethyl ester, is a valuable building block in organic synthesis. Its structure incorporates both a reactive alkyl bromide for nucleophilic substitution and an ethyl ester group.

CAS Number: 2969-81-5[1][2][3][4][5][6]

Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C₆H₁₁BrO₂[3][4][5][7][8] |

| Molecular Weight | 195.05 g/mol [2][3][4][5][7] |

| IUPAC Name | ethyl 4-bromobutanoate[7][9] |

| InChI | InChI=1S/C6H11BrO2/c1-2-9-6(8)4-3-5-7/h2-5H2,1H3[2][5][7] |

| InChIKey | XBPOBCXHALHJFP-UHFFFAOYSA-N[2][5][7][8] |

| Canonical SMILES | CCOC(=O)CCCBr[2][7][9] |

| Synonyms | 4-Bromobutyric acid ethyl ester, Ethyl γ-bromobutyrate, 1-Bromo-3-(carboethoxy)propane, 3-(Ethoxycarbonyl)propyl bromide[2][5][10] |

Physical and Chemical Properties

| Property | Value |

| Physical State | Liquid[2][7][11] |

| Appearance | Clear, colorless to pale yellow liquid[1][7][11][12][13] |

| Boiling Point | 80-82 °C @ 10 mmHg[1][2][6][13][14] |

| Density | 1.363 g/mL at 25 °C[1][2][6][15] |

| Refractive Index (n²⁰/D) | 1.456[1][2][6] |

| Flash Point | 90 °C (194 °F) - closed cup[2][13] |

| Vapor Pressure | 0.362 mmHg at 25 °C[6][14] |

| Solubility | Immiscible in water[6] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

| Spectroscopy | Key Data Points |

| ¹H NMR (300 MHz, CDCl₃) | δ 4.10 (q, 2H), 3.43 (t, 2H), 2.45 (t, 2H), 2.13 (m, 2H), 1.22 (t, 3H)[1] |

| ¹³C NMR | Data available in spectral databases[14][16] |

| Infrared (IR) | Data available in spectral databases[5][7][17][18] |

| Mass Spectrometry (MS) | Data available in spectral databases[5][7][8] |

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a laboratory setting.

GHS Hazard Information

| Category | Description |

| Pictogram | GHS07 (Exclamation Mark)[15][19] |

| Signal Word | Warning [2][19][20][21] |

| Hazard Statements | H315: Causes skin irritation[2][7][19][20]. H319: Causes serious eye irritation[2][7][19][20]. H335: May cause respiratory irritation[2][7][19]. |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338[2][21] |

Handling and Storage

-

Handling: Use in a well-ventilated area or under a fume hood.[21] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[2][20] Keep away from heat, sparks, and open flames.[11][21]

-

Storage: Store in a tightly closed container in a cool, well-ventilated place.[19][21]

Experimental Protocols

Synthesis of this compound from γ-Butyrolactone (One-Step Method)

This protocol is adapted from a patented, efficient one-step synthesis method that offers high yield and purity.[22][23]

Methodology:

-

Reaction Setup: Add γ-butyrolactone (e.g., 200g) to a three-necked flask equipped with a stirrer and gas inlet, placed in a water bath to maintain a temperature of 10-30 °C.[23]

-

HBr Gas Introduction: Slowly bubble dry hydrogen bromide (HBr) gas into the stirred γ-butyrolactone. The optimal molar ratio of HBr to γ-butyrolactone is approximately 1.2:1.[22][23]

-

Ring Opening: After HBr addition is complete, raise the reaction temperature to 0-50 °C and continue stirring for 1-3 hours to ensure the complete ring-opening of the lactone to form 4-bromobutyric acid.[23]

-

Esterification: Add absolute ethanol to the reaction mixture. A molar ratio of approximately 1.06:1 of ethanol to the initial γ-butyrolactone is recommended.[22] Control the temperature between 10-90 °C and stir for 2-6 hours until the esterification is complete.[23]

-

Work-up and Purification: a. Cool the reaction mixture and add deionized water to wash it.[23][24] b. Separate the lower organic layer. c. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, adjusting the pH to 7.0.[23][24] d. Separate the organic layer again and wash with deionized water.[23][24] e. Dry the organic phase over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[1][24] f. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the final product, this compound. The product is typically a colorless to yellow oil.[1]

Caption: Workflow for the one-step synthesis of this compound.

Analytical Protocol: HPLC Method

This compound can be analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC).[10]

Methodology:

-

Column: Newcrom R1 or equivalent C18 reverse-phase column.[10]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water. Phosphoric acid is added as a modifier. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[10]

-

Detection: UV detection at an appropriate wavelength or MS detection.

-

Application: This method is suitable for purity analysis, impurity profiling, and pharmacokinetic studies.[10]

Applications in Research and Drug Development

This compound's bifunctional nature makes it a key intermediate in the synthesis of complex molecules.

-

Pharmaceutical Intermediates: It is widely used to synthesize active pharmaceutical ingredients (APIs), including various inhibitors, antagonists, and anticoagulants.[12]

-

Antitumor Agents: It serves as a precursor in the synthesis of thieno[2,3-b]-azepin-4-ones, a class of compounds investigated for their anti-tumor properties.[2]

-

Enzyme-Linked Immunosorbent Assay (ELISA): It was utilized in the development of an ELISA for the detection of zilpaterol, a veterinary drug.[1][2][22]

-

Peptide Chemistry: The compound is used as a building block for creating firefly luciferase inhibitor-conjugated peptide derivatives.[1]

-

Agrochemicals: It is an important synthetic precursor for developing new pesticides and herbicides.[6][12]

Caption: Key application areas of this compound.

References

- 1. This compound | 2969-81-5 [chemicalbook.com]

- 2. 4-溴丁酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound, 97+% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. scbt.com [scbt.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [chembk.com]

- 7. This compound | C6H11BrO2 | CID 76300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. A13470.0B [thermofisher.com]

- 10. This compound | SIELC Technologies [sielc.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. This compound [nastchem.com]

- 13. fishersci.com [fishersci.com]

- 14. Page loading... [guidechem.com]

- 15. 2969-81-5 CAS | ETHYL-4-BROMOBUTYRATE | Laboratory Chemicals | Article No. 3719R [lobachemie.com]

- 16. This compound(2969-81-5) 1H NMR [m.chemicalbook.com]

- 17. This compound(2969-81-5) IR2 spectrum [chemicalbook.com]

- 18. This compound [webbook.nist.gov]

- 19. lobachemie.com [lobachemie.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. merckmillipore.com [merckmillipore.com]

- 22. This compound: Synthesis, Applications, and Role in Zilpaterol ELISA Development_Chemicalbook [chemicalbook.com]

- 23. CN114736119A - One-step preparation method of this compound - Google Patents [patents.google.com]

- 24. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Ethyl 4-bromobutyrate from 4-bromobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-bromobutyrate, a versatile bifunctional reagent widely utilized in the pharmaceutical and chemical industries for the introduction of a four-carbon chain with a terminal ester.[1] The primary focus of this document is the conversion of 4-bromobutyric acid to its corresponding ethyl ester via Fischer esterification. Additionally, an alternative and high-yielding one-step synthesis from γ-butyrolactone is presented for comparison.

This guide offers detailed experimental protocols, a comparative summary of quantitative data, and a logical workflow diagram to support laboratory-scale synthesis and process development.

Synthetic Pathways

The synthesis of this compound from 4-bromobutyric acid is most commonly achieved through Fischer esterification. This acid-catalyzed reaction involves the treatment of the carboxylic acid with ethanol.[2][3][4][5][6] The reaction is reversible, and therefore, reaction conditions are often optimized to drive the equilibrium towards the formation of the ester product.[2][5] This can be achieved by using a large excess of the alcohol or by removing water as it is formed.[2][5]

An alternative and industrially relevant method starts from γ-butyrolactone. This process involves the ring-opening of the lactone with hydrogen bromide, followed by an in-situ esterification with ethanol to yield the desired product.[1][7] This "one-step" method is reported to have high yields and purity.[7][8]

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound from 4-bromobutyric acid.

Method 1: Fischer Esterification of 4-Bromobutyric Acid

This protocol is based on the acid-catalyzed esterification of 4-bromobutyric acid with ethanol.

Materials:

-

4-bromobutyric acid

-

Ethanol

-

4N HCl in dioxane

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-bromobutyric acid (e.g., 3 g, 18 mmol) in ethanol (30 mL), add a 4N HCl solution in dioxane (5 mL).[9]

-

Stir the reaction mixture at room temperature for 16 hours.[9]

-

Upon completion of the reaction, remove the volatile components under reduced pressure.[9]

-

Dissolve the concentrated residue in dichloromethane (150 mL).[9]

-

Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution (1 x 150 mL) and brine (1 x 150 mL).[9]

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.[9]

-

Dry the concentrated residue under vacuum to yield this compound.[9]

Quantitative Data Summary

The following table summarizes the key quantitative data from the described synthetic methods.

| Starting Material | Method | Catalyst/Reagent | Reaction Time | Yield (%) | Purity (%) | Reference |

| 4-Bromobutyric Acid | Fischer Esterification | 4N HCl in dioxane | 16 hours | 85.5 | Not specified | [9] |

| 4-Bromobutanoic Acid | Acyl Chloride Formation followed by Esterification | Oxalyl chloride, DMF | 5 hours (acyl chloride) + 15 hours (esterification) | 100 (crude) | Not specified | [8] |

| γ-Butyrolactone | One-step ring opening and esterification | HBr, Ethanol | 1-3 hours (ring opening) + 2-6 hours (esterification) | >93 | >98 | [7][8] |

Visualization of Synthetic Pathway

The following diagram illustrates the Fischer esterification of 4-bromobutyric acid to this compound.

Caption: Fischer Esterification of 4-bromobutyric acid.

This guide provides essential information for the synthesis of this compound. For further details and safety precautions, it is recommended to consult the original research articles and relevant safety data sheets.

References

- 1. This compound | Alkylating Reagent | RUO [benchchem.com]

- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. CN114736119A - One-step preparation method of this compound - Google Patents [patents.google.com]

- 8. This compound: Synthesis, Applications, and Role in Zilpaterol ELISA Development_Chemicalbook [chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of Ethyl 4-bromobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for ethyl 4-bromobutyrate, a key building block in organic synthesis. The document presents a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and visual aids to facilitate understanding and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 4.10 | Quartet | 2H | 7.25 | -OCH₂CH₃ |

| 3.43 | Triplet | 2H | 6.44 | Br-CH₂- |

| 2.45 | Triplet | 2H | 7.15 | -CH₂-C=O |

| 2.13 | Multiplet | 2H | 6.80 | Br-CH₂-CH₂- |

| 1.22 | Triplet | 3H | 7.15 | -OCH₂CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 172.5 | C | C=O |

| 60.6 | CH₂ | -OCH₂CH₃ |

| 33.0 | CH₂ | Br-CH₂- |

| 32.7 | CH₂ | -CH₂-C=O |

| 27.9 | CH₂ | Br-CH₂-CH₂- |

| 14.2 | CH₃ | -OCH₂CH₃ |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Peak List

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2981, 2938 | Medium | C-H stretch (alkane) |

| 1735 | Strong | C=O stretch (ester)[1] |

| 1445 | Medium | C-H bend (alkane) |

| 1370 | Medium | C-H bend (alkane) |

| 1180 | Strong | C-O stretch (ester)[1] |

| 650 | Medium | C-Br stretch |

Sample form: Neat liquid

Table 4: Mass Spectrometry (MS) Fragmentation Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 196/194 | < 5 | [M]⁺ (Molecular ion with ⁸¹Br/⁷⁹Br) |

| 151/149 | 20 | [M - OCH₂CH₃]⁺ |

| 123/121 | 10 | [Br(CH₂)₃]⁺ |

| 117 | 100 | [CH₂(CH₂)₂CO]⁺ |

| 101 | 40 | [M - Br - C₂H₄]⁺ |

| 88 | 60 | [CH₃CH₂OC(OH)=CH₂]⁺ (McLafferty rearrangement) |

| 45 | 30 | [OCH₂CH₃]⁺ |

Ionization method: Electron Ionization (EI)

Experimental Protocols

The following are representative methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) in deuterated chloroform (CDCl₃, ~0.7 mL) is prepared in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, the spectral width is set to encompass the range of -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 220 ppm is used. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum of neat this compound is obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid sample is placed directly on the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS). A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from the solvent on a capillary column (e.g., a 30 m non-polar column) with helium as the carrier gas. The GC oven temperature is programmed to ensure good separation. The eluent from the GC column is introduced into the mass spectrometer, which is operated in Electron Ionization (EI) mode with an ionization energy of 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of approximately 40-300 amu.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Key fragmentation pathways of this compound in Mass Spectrometry.

Caption: ¹H-¹³C and ¹H-¹H NMR correlations for this compound.

References

Ethyl 4-bromobutyrate safety, handling, and storage precautions

An In-Depth Technical Guide to the Safe Handling, and Storage of Ethyl 4-bromobutyrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for this compound (CAS No. 2969-81-5), a key reagent in various synthetic applications. Adherence to these protocols is critical to ensure personnel safety and maintain experimental integrity.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a combustible liquid that can cause significant irritation upon contact.[1][2][3]

GHS Classification:

Signal Word: Warning[1][4][5][6]

Hazard Statements:

Quantitative Safety Data

A summary of key quantitative safety and physical property data is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2969-81-5 | [1][4][10] |

| Molecular Formula | C₆H₁₁BrO₂ | [1][6] |

| Molecular Weight | 195.06 g/mol | [1][6] |

| Appearance | Colorless to slightly pale yellow liquid | [1] |

| Flash Point | 91 °C (195.8 °F) - closed cup | [7] |

| Purity | >97.0% (GC) | [1] |

Safe Handling Protocols

Proper handling is paramount to minimize exposure risks. The following protocols are mandatory when working with this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][10]

-

Use explosion-proof electrical, ventilating, and lighting equipment to mitigate ignition risks.[1][5]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required:

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles. A face shield is recommended when handling larger quantities.[1][10]

-

Hand Protection: Chemical-resistant gloves (e.g., neoprene) are mandatory.[1]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn.[1][3] For tasks with a higher risk of splashing, an apron and protective boots are advised.[1]

-

Respiratory Protection: If working outside of a fume hood or if vapors are generated, a vapor respirator is required.[1][5]

General Hygiene Practices

-

Wash hands and any exposed skin thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[1][4][10]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2][5]

Storage Requirements

Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.

-

Store away from incompatible materials, such as strong oxidizing agents.[10]

-

The product is best stored in dark bottles at 0°C.[11]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms occur, seek medical attention.[1][4][10] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][4][10] If skin irritation occurs, seek medical advice.[1][4] Contaminated clothing should be removed and washed before reuse.[1] |

| Eye Contact | Rinse cautiously with water for several minutes.[1][4][10] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][4][10] If eye irritation persists, seek medical attention.[1][4][10] |

| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Seek medical advice if you feel unwell.[2][4] |

Accidental Release and Spill Cleanup

A systematic approach is necessary for cleaning up spills to prevent exposure and environmental contamination.

Experimental Protocol for Spill Cleanup

-

Evacuate and Secure the Area: Immediately evacuate non-essential personnel from the spill area. Turn off all sources of ignition.[12]

-

Don Personal Protective Equipment (PPE): Before beginning cleanup, don the appropriate PPE as outlined in section 3.2, including a respirator if necessary.

-

Contain the Spill: For small spills, use absorbent pads to cover and surround the affected area.[12] For larger spills, create a barrier with an absorbent dam to prevent spreading.[13]

-

Absorb the Material: Distribute an inert absorbent material, such as dry sand or vermiculite, over the spill, working from the outside in.[1][12]

-

Neutralize (for Bromine-containing compounds): Once the liquid is absorbed, neutralize any remaining residue with a 10-25% sodium thiosulfate solution.[12]

-

Collect the Waste: Using a brush and scoop, carefully place the absorbed material and any contaminated items (e.g., pads, gloves) into a designated hazardous waste container.[12]

-

Decontaminate the Area: Wipe down the spill area with a wet paper towel.[14]

-

Dispose of Waste: Seal the hazardous waste container, label it appropriately, and arrange for disposal according to local, regional, and national regulations.[1][12]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[1][4]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[1][4]

-

Specific Hazards: Decomposition upon combustion may produce poisonous fumes, including carbon oxides and halogenated compounds.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[1][4]

Logical Workflow for Spill Response

The following diagram illustrates the decision-making process and workflow for responding to a spill of this compound.

Caption: Workflow for this compound Spill Response.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. simmons.chemoventory.com [simmons.chemoventory.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. lobachemie.com [lobachemie.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. 4-ブロモ酪酸エチル 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 2969-81-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. This compound | 2969-81-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Cleaning up a spill | Compliance and Risk Management [kent.edu]

- 13. tnstate.edu [tnstate.edu]

- 14. ehs.utk.edu [ehs.utk.edu]

An In-depth Technical Guide to the Physical Properties of Ethyl 4-Bromobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of ethyl 4-bromobutyrate, a crucial reagent in various synthetic applications. The information presented herein is intended to support laboratory research and development by providing reliable data and standardized experimental protocols.

Core Physical Properties

This compound (CAS No: 2969-81-5) is a colorless to light yellow liquid. Its key physical characteristics, including its boiling point and density, are critical for its appropriate handling, application in reactions, and purification processes.

Data Summary

The following table summarizes the reported values for the boiling point and density of this compound.

| Physical Property | Value | Conditions |

| Boiling Point | 80.0 - 82.0 °C | at 10.0 mmHg |

| 200 °C | at atmospheric pressure | |

| Density | 1.360 g/mL | at 25 °C |

| 1.363 g/mL | at 25 °C | |

| Specific Gravity | 1.36 | at 20 °C / 20 °C |

Data sourced from multiple chemical suppliers and databases.[1][2][3]

Experimental Protocols

Accurate determination of physical properties is fundamental to ensuring the purity and identity of a substance. The following sections detail standardized methodologies for measuring the boiling point and density of this compound.

Boiling Point Determination via the Thiele Tube Method

This method is suitable for determining the boiling point of a small sample of this compound.

Materials:

-

This compound sample

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Mineral oil or other suitable heating bath fluid

-

Bunsen burner or heating mantle

-

Clamp and stand

Procedure:

-

Sample Preparation: Fill the small test tube to about half-full with the this compound sample.

-

Capillary Tube Insertion: Place the capillary tube into the test tube with the open end downwards.

-

Assembly: Attach the test tube to the thermometer using a rubber band or a small piece of wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in the Thiele tube containing mineral oil, ensuring the side arm is properly heated to create a convection current for uniform heating.

-

Observation: Gently heat the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Reading: Once a steady stream of bubbles is observed, remove the heat source. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Determination via the Pycnometer Method

A pycnometer (or density bottle) provides a precise method for determining the density of a liquid.

Materials:

-

This compound sample

-

Pycnometer (calibrated)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Mass of Empty Pycnometer: Clean and dry the pycnometer and weigh it accurately on an analytical balance.

-

Mass of Pycnometer with Water: Fill the pycnometer with distilled water of a known temperature and weigh it. This allows for the calibration of the pycnometer's volume.

-

Mass of Pycnometer with Sample: Empty and dry the pycnometer, then fill it with this compound at the same temperature as the water. Weigh the filled pycnometer.

-

Calculation: The density of this compound is calculated using the following formula: Density = (Mass of sample) / (Volume of sample) Where the volume of the sample is determined from the mass of the water and its known density at that temperature.

Structure-Property Relationship

The physical properties of this compound are a direct consequence of its molecular structure. The presence of a polar ester group and a halogen atom influences its intermolecular forces, which in turn dictate its boiling point and density.

Caption: Molecular structure's influence on physical properties.

References

Ethyl 4-bromobutyrate: A Versatile Alkylating Reagent in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-bromobutyrate has emerged as a crucial and versatile building block in organic synthesis, prized for its bifunctional nature that allows for the strategic introduction of a four-carbon chain terminating in an ester group. This unique structure, featuring both a reactive alkyl bromide and a modifiable ester moiety, has made it an indispensable tool in the synthesis of a wide array of complex molecules, including pharmaceutical intermediates, agrochemicals, and materials for specialized applications. This guide provides a comprehensive overview of the properties, reactivity, and applications of this compound, complete with detailed experimental protocols and comparative data to facilitate its effective use in the laboratory.

Core Properties and Reactivity

This compound is a colorless to pale yellow liquid with a molecular formula of C₆H₁₁BrO₂.[1][2] Its utility as an alkylating agent stems from the electrophilic nature of the carbon atom bonded to the bromine, which serves as a good leaving group in nucleophilic substitution reactions.[3] The molecule readily participates in Sₙ2 reactions with a variety of nucleophiles, including amines, phenols, thiols, and carbanions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.[3]

Physicochemical Properties of this compound:

| Property | Value | Reference(s) |

| CAS Number | 2969-81-5 | [2] |

| Molecular Weight | 195.05 g/mol | [2] |

| Density | 1.363 g/mL at 25 °C | [2] |

| Boiling Point | 80-82 °C at 10 mmHg | [2] |

| Refractive Index | n20/D 1.456 | [2] |

| Flash Point | 195 °F | [1] |

| Solubility | Immiscible in water | [1] |

Applications in Organic Synthesis

The dual functionality of this compound allows for its application in a broad range of synthetic transformations. It is a key intermediate in the synthesis of γ-amino acids, pyrrolidines, and other nitrogen-containing heterocycles.[3] Furthermore, the ethyl ester group can be easily hydrolyzed to the corresponding carboxylic acid or transesterified, providing a handle for further molecular elaboration.[3]

N-Alkylation of Amines

This compound is frequently employed for the mono- or di-alkylation of primary and secondary amines. This reaction is fundamental in the synthesis of various pharmaceutical agents and other biologically active compounds. However, a common challenge in the N-alkylation of primary amines is over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine.[4] Careful control of reaction conditions, such as stoichiometry and temperature, is crucial to achieve selective mono-alkylation.

General Workflow for N-Alkylation of Amines:

Caption: A generalized workflow for the N-alkylation of amines using this compound.

O-Alkylation of Phenols

The alkylation of phenols with this compound provides a straightforward route to 4-phenoxybutyrate derivatives. These compounds can serve as intermediates in the synthesis of various molecules, including agrochemicals and pharmaceuticals. The reaction is typically carried out in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like DMF.

C-Alkylation of Carbanions

Stabilized carbanions, such as those derived from diethyl malonate, readily undergo alkylation with this compound. This reaction is a powerful tool for carbon-carbon bond formation and is a key step in the malonic ester synthesis, which ultimately allows for the preparation of substituted carboxylic acids.

Comparative Data for Alkylation Reactions with this compound and Analogs:

| Nucleophile | Alkylating Agent | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |

| 3-Bromophenol | This compound | K₂CO₃ | DMF | 60 | 24 h | Not specified | [3] |

| Piperidine | Alkyl Bromide | K₂CO₃ | Acetonitrile | 70 | Not specified | < 70 | [5] |

| Diethyl Malonate | n-Butyl Bromide | NaOEt | Ethanol | Reflux | 2-3 h | Not specified | [6] |

| Indole | 1-Bromobutane | K-salt | Ionic Liquid | 25 | Not specified | Not specified | [7] |

Experimental Protocols

N-Alkylation of Piperidine (General Procedure)

This protocol describes a general method for the N-alkylation of a secondary amine, piperidine, with an alkyl bromide, which can be adapted for this compound.[5]

Materials:

-

Piperidine

-

Alkyl bromide (e.g., this compound)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (MeCN)

Procedure:

-

To a stirred solution of piperidine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 - 2.0 eq).

-

Add the alkyl bromide (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to 70 °C under a nitrogen atmosphere and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the N-alkylated piperidine derivative.

O-Alkylation of 3-Bromophenol with this compound

This procedure details the synthesis of ethyl 4-(3-bromophenoxy)butyrate.[3]

Materials:

-

3-Bromophenol (7.0 g)

-

This compound (7.8 g)

-

Potassium carbonate (K₂CO₃, 11.2 g)

-

Dimethylformamide (DMF, 50 mL)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-bromophenol and this compound in DMF, add potassium carbonate.

-

Heat the mixture at 60 °C for 24 hours.

-

After cooling, pour the reaction mixture into an ice-water mixture.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined ether extracts with water and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to yield the crude product. The reported procedure continues with a subsequent reduction step.

C-Alkylation of Diethyl Malonate (General Malonic Ester Synthesis)

This protocol outlines the alkylation of diethyl malonate with an alkyl halide, a key step in the synthesis of substituted carboxylic acids.[6]

Materials:

-

Sodium metal

-

Absolute ethanol

-

Diethyl malonate

-

n-Butyl bromide (as an example alkyl halide)

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

To the sodium ethoxide solution, add diethyl malonate dropwise with continuous stirring to form the enolate.

-

After the addition of diethyl malonate is complete, add the alkyl halide (e.g., n-butyl bromide) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

The resulting substituted malonic ester can then be isolated and purified, typically followed by hydrolysis and decarboxylation in subsequent steps.

Case Study: Multi-step Synthesis of Rufinamide Precursor

This compound and its analogs are crucial in the synthesis of various active pharmaceutical ingredients (APIs). A relevant example of a multi-step synthesis involving similar alkylation chemistry is the preparation of the antiepileptic drug Rufinamide. The following diagram illustrates a logical workflow for a key part of its synthesis.

Caption: A simplified workflow for the synthesis of the antiepileptic drug Rufinamide, showcasing key reaction types.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to act as a four-carbon building block through efficient alkylation of a wide range of nucleophiles makes it a cornerstone in the construction of complex organic molecules. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to effectively utilize this important synthetic tool in their own work, from the development of novel pharmaceuticals to the creation of advanced materials. As with any chemical process, careful optimization of reaction conditions is key to achieving high yields and purity.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound 95 2969-81-5 [sigmaaldrich.com]

- 3. prepchem.com [prepchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. CN105646217A - Preparation method of diethyl n-butylmalonate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Ethyl 4-Bromobutyrate: A Cornerstone in Pharmaceutical and Agrochemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-bromobutyrate, a versatile bifunctional molecule, serves as a critical building block in the synthesis of a wide array of valuable compounds within the pharmaceutical and agrochemical industries. Its unique structure, featuring both a reactive bromine atom and an ester functional group, allows for its strategic incorporation into complex molecular architectures. This technical guide provides a comprehensive overview of the key applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of synthetic and logical workflows.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis. The following table summarizes its key characteristics.[1][2][3][4][5]

| Property | Value |

| CAS Number | 2969-81-5 |

| Molecular Formula | C₆H₁₁BrO₂ |

| Molecular Weight | 195.05 g/mol |

| Appearance | Clear colorless to yellow liquid |

| Boiling Point | 80-82 °C at 10 mmHg[1][3][5] |

| Density | 1.363 g/mL at 25 °C[1][3][5] |

| Refractive Index (n20/D) | 1.456[1][3][5] |

| Flash Point | 91 °C (195.8 °F) - closed cup[1] |

| Solubility | Immiscible in water. Soluble in chloroform, ethyl acetate, and methanol. |

Core Applications in the Pharmaceutical Industry

This compound is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. Its role as an alkylating agent is pivotal in constructing heterocyclic structures and introducing specific side chains to modulate the pharmacological properties of drug candidates.[6]

Synthesis of Anticonvulsant Drugs

This compound is instrumental in the synthesis of popular anticonvulsant medications such as Levetiracetam and Brivaracetam.

Synthesis of Levetiracetam:

Levetiracetam is synthesized through the alkylation of 2-pyrrolidone with an α-bromobutyrate derivative, which can be prepared from this compound. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of Levetiracetam Intermediate

-

Step 1: Preparation of (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid. In a suitable reactor, 2-pyrrolidinone is reacted with ethyl 2-bromobutyrate in the presence of a strong base like sodium hydride in an inert solvent such as toluene. The reaction mixture is heated to drive the alkylation.

-

Step 2: Hydrolysis. The resulting ester is then hydrolyzed using an aqueous solution of sodium hydroxide.

-

Step 3: Acidification and Isolation. The reaction mixture is cooled and acidified with concentrated hydrochloric acid to a pH of 1.0-2.0 to precipitate the (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid. The product is then filtered, washed, and dried.

Quantitative Data:

| Step | Reactants | Key Conditions | Yield | Purity |

| Alkylation & Hydrolysis | 2-Pyrrolidinone, Ethyl 2-bromobutyrate, Sodium Hydride, Toluene, NaOH | Alkylation under heating, followed by basic hydrolysis and acidic workup. | 87.1% | High |

Logical Workflow for Levetiracetam Synthesis:

Synthesis of Brivaracetam:

Brivaracetam synthesis often involves the reaction of (S)-2-aminobutanamide with a derivative of 4-propyl-dihydrofuran-2-one. While not a direct reaction of this compound, its principles of alkylation and cyclization are analogous, and intermediates can be synthesized using similar strategies. One synthetic route involves the ring-opening of (R)-4-propyl-dihydrofuran-2-one followed by amidation.[7][8][9][10][11]

Experimental Protocol: Synthesis of Brivaracetam

-

Step 1: Ring Opening of (R)-4-propyl-dihydrofuran-2-one. The lactone is treated with a halogenated ring-opening reagent to yield (R)-3-(halomethyl)hexanoic acid or its ester.

-

Step 2: Amidation. The resulting acid or ester is then reacted with (S)-2-aminobutanamide or its salt in the presence of a coupling agent or under conditions that promote amide bond formation.

-

Step 3: Cyclization. The intermediate undergoes intramolecular cyclization to form the pyrrolidinone ring of brivaracetam.

-

Step 4: Purification. The final product is purified by crystallization or chromatography.

Quantitative Data:

| Synthetic Route | Key Intermediate | Overall Yield | Purity |

| Route from (R)-4-propyl-dihydrofuran-2-one | (R)-3-(halomethyl)hexanoic acid | 32-44% | >99% (chiral HPLC) |

Synthesis of GABA Analogs

This compound is a valuable precursor for the synthesis of gamma-aminobutyric acid (GABA) analogs, which are crucial for studying neurological pathways and developing new therapeutics. The four-carbon chain of this compound provides the core structure for these molecules.

General Workflow for Screening GABA Receptor Agonists:

The development of new GABA analogs often involves a screening process to identify compounds with the desired activity at GABA receptors.

Core Applications in the Agrochemical Industry

In the agrochemical sector, this compound serves as a key intermediate for the synthesis of herbicides, fungicides, and insecticides. Its ability to introduce a butoxycarbonyl group or to be transformed into other reactive intermediates is highly valued.

Synthesis of Herbicides

Bromoxynil Octanoate:

Bromoxynil, a photosystem II inhibitor, is often formulated as its octanoate ester to enhance its lipophilicity and efficacy. While this compound is not directly used in the final esterification step, the synthesis of the bromoxynil core can involve precursors derived from similar chemical principles. The final step involves the esterification of bromoxynil with octanoyl chloride.

Experimental Protocol: Synthesis of Bromoxynil Octanoate

-

Step 1: Esterification. In a reaction vessel, bromoxynil is dissolved in a suitable solvent.

-

Step 2: Addition of Acylating Agent. Octanoyl chloride is added dropwise to the solution, often in the presence of a base like pyridine to neutralize the HCl byproduct.

-

Step 3: Reaction and Isolation. The reaction is stirred until completion, after which the product is isolated by extraction and purified.

Quantitative Data:

| Reactants | Reagents | Yield |

| Bromoxynil, Octanoyl chloride | Pyridine (base) | 90.11% |

Synthetic Pathway for Bromoxynil Octanoate:

Synthesis of Fungicides and Insecticides

This compound is a precursor for components used in the synthesis of fungicides like cyprodinil and pyrethroid insecticides such as cyfluthrin . The synthesis of these complex molecules involves multiple steps where the butyrate moiety can be incorporated and modified. For instance, the cyclopropyl group in cyprodinil and the cyclopropane ring in cyfluthrin can be synthesized from precursors that are accessible through reactions involving this compound.[12][13][14]

The Versatility of Alkylation Reactions

The primary utility of this compound stems from its role as an alkylating agent. The electrophilic carbon atom bonded to the bromine is susceptible to nucleophilic attack by a variety of nucleophiles, including amines, thiols, and carbanions.

Mechanism of Amine Alkylation:

The reaction of this compound with a primary amine is a classic example of an SN2 reaction.

This reaction is fundamental to building more complex nitrogen-containing molecules in both pharmaceutical and agrochemical synthesis. However, polyalkylation can be a significant side reaction.[2][15][16][17][18]

Conclusion

This compound is an indispensable tool in the arsenal of synthetic chemists. Its dual functionality and predictable reactivity make it a valuable precursor for a diverse range of high-value products in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties and reaction characteristics, as outlined in this guide, is crucial for its efficient and effective application in research and development.

References

- 1. Bromoxynil-octanoate [sitem.herts.ac.uk]

- 2. Ch22: Alkylation of Amines [chem.ucalgary.ca]

- 3. echemi.com [echemi.com]

- 4. This compound | C6H11BrO2 | CID 76300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 2969-81-5 [chemicalbook.com]

- 6. This compound | Alkylating Reagent | RUO [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN105646319A - Preparation method of brivaracetam - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Cyfluthrin | C22H18Cl2FNO3 | CID 104926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Cyfluthrin (Ref: OMS 2012) [sitem.herts.ac.uk]

- 14. Cyprodinil | C14H15N3 | CID 86367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Amine alkylation - Wikipedia [en.wikipedia.org]

Methodological & Application

Protocol for N-Alkylation of Primary Amines with Ethyl 4-Bromobutyrate

Application Note

This document provides a detailed protocol for the N-alkylation of primary amines with ethyl 4-bromobutyrate. This reaction is a fundamental transformation in organic synthesis, providing access to a wide range of N-substituted γ-amino acid esters. These products are valuable intermediates in the development of pharmaceuticals and other bioactive molecules. The protocol described herein is a robust and versatile method that can be adapted for various primary amines.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the primary amine acts as the nucleophile, displacing the bromide from this compound. A common challenge in this reaction is over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts. To favor the desired mono-alkylation product, an excess of the primary amine or the use of specific reaction conditions is often employed. This protocol utilizes a suitable base to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific primary amines.

Materials:

-

Primary amine (e.g., benzylamine, aniline, or other aliphatic or aromatic primary amines)

-

This compound

-

Anhydrous potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF) or Toluene

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser or heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the primary amine (1.0 - 2.0 equivalents), the chosen base (1.5 - 3.0 equivalents), and the anhydrous solvent (e.g., DMF or Toluene).

-

Addition of Alkylating Agent: While stirring the mixture, add this compound (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and maintain it for the specified time (e.g., 10-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If using a solid base, filter the mixture to remove the inorganic salts and wash the filter cake with ethyl acetate.

-

If using a liquid base, proceed directly to the next step.

-

Transfer the filtrate or the reaction mixture to a separatory funnel.

-

Dilute the mixture with ethyl acetate and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

-

Data Presentation

The following table summarizes typical reaction conditions for the N-alkylation of primary amines with this compound.

| Entry | Primary Amine | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | K₂CO₃ (1.5) | DMF | 80 | 12 | 75-85 |

| 2 | Aniline | K₂CO₃ (2.0) | DMF | 100 | 24 | 60-70 |

| 3 | (S)-2-Aminobutanamide HCl | Et₃N (3.0) | Toluene | 80 | 10 | Not specified |

Visualizations

Reaction Scheme

Caption: General reaction scheme for the N-alkylation of a primary amine.

Experimental Workflow

Caption: Experimental workflow for the N-alkylation protocol.

Application Notes and Protocols: Gabriel Synthesis of Primary Amines Using Ethyl 4-Bromobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gabriel synthesis is a robust and reliable method for the preparation of primary amines, effectively avoiding the overalkylation often encountered with direct alkylation of ammonia. This method utilizes the phthalimide anion as a surrogate for the ammonia anion, which undergoes N-alkylation with a primary alkyl halide. Subsequent deprotection of the resulting N-alkylphthalimide affords the desired primary amine.

This document provides detailed application notes and experimental protocols for the synthesis of ethyl 4-aminobutanoate, a valuable building block in medicinal chemistry and drug development, using ethyl 4-bromobutyrate as the alkylating agent in a Gabriel synthesis. The protocols cover the formation of the key intermediate, ethyl 4-(1,3-dioxoisoindolin-2-yl)butanoate, and its subsequent conversion to the final product.

Reaction Pathway

The overall synthetic route involves two main steps:

-

N-Alkylation: Potassium phthalimide reacts with this compound via an S(_N)2 reaction to form ethyl 4-(1,3-dioxoisoindolin-2-yl)butanoate.

-

Deprotection (Hydrazinolysis): The phthalimide protecting group is removed from the intermediate using hydrazine hydrate to yield ethyl 4-aminobutanoate. Subsequent treatment with hydrochloric acid affords the stable hydrochloride salt.

Application Notes and Protocols: Step-by-Step Synthesis of GABA Analogues Using Ethyl 4-Bromobutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its analogues are a class of compounds with significant therapeutic applications, including as anticonvulsants, anxiolytics, and for the treatment of neuropathic pain.[1] This document provides a detailed protocol for the synthesis of the foundational GABA scaffold using ethyl 4-bromobutyrate as a key starting material. The primary method detailed is the Gabriel synthesis, a reliable route for the preparation of primary amines from alkyl halides.[2][3] Further, this note includes information on the characterization of the synthesized compounds and illustrates the mechanism of action for prominent GABA analogues like Gabapentin and Pregabalin.

General Synthetic Workflow

The conversion of this compound to GABA is typically achieved in a three-step process. The workflow begins with the N-alkylation of potassium phthalimide, followed by the liberation of the protected amine, and concludes with the hydrolysis of the ethyl ester to yield the final amino acid.

Caption: General workflow for the synthesis of GABA from this compound.

Experimental Protocols

Protocol 1: Gabriel Synthesis of N-(4-Ethoxycarbonylbutyl)phthalimide

This procedure outlines the SN2 reaction between this compound and potassium phthalimide to form the N-alkylated phthalimide intermediate.[3][4]

Materials:

-

This compound

-

Potassium phthalimide

-

Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Standard glassware for workup and extraction

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium phthalimide (1.0 eq).

-

Add anhydrous DMF to dissolve the potassium phthalimide.

-

Begin stirring the solution and add this compound (1.0 eq) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to 80-100 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker of cold water, which will cause the product to precipitate.

-

Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to yield crude N-(4-ethoxycarbonylbutyl)phthalimide.

-

The crude product can be purified by recrystallization from ethanol/water.

Protocol 2: Hydrazinolysis of N-(4-Ethoxycarbonylbutyl)phthalimide (Ing-Manske Procedure)

This protocol describes the cleavage of the phthalimide group using hydrazine to release the primary amine, ethyl 4-aminobutanoate.[2][5]

Materials:

-

N-(4-Ethoxycarbonylbutyl)phthalimide

-

Hydrazine hydrate (50-60% solution)

-

Methanol or Ethanol

-

Round-bottom flask with condenser

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Diethyl ether or Dichloromethane for extraction

Procedure:

-

Dissolve the N-(4-ethoxycarbonylbutyl)phthalimide (1.0 eq) from the previous step in methanol or ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.5-2.0 eq) to the solution under an argon atmosphere.[5]

-

Stir the mixture at room temperature or gently reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.[2]

-

After cooling to room temperature, acidify the mixture with dilute HCl to precipitate any remaining phthalhydrazide.

-

Filter the mixture to remove the solid phthalhydrazide.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the residue in water and extract the aqueous layer with diethyl ether or dichloromethane to remove any non-polar impurities.

-

The aqueous layer containing the desired ethyl 4-aminobutanoate salt can be carried forward to the next step.

Protocol 3: Acid Hydrolysis to GABA

This final step involves the hydrolysis of the ethyl ester to the carboxylic acid, yielding GABA.

Materials:

-

Aqueous solution of ethyl 4-aminobutanoate hydrochloride

-

Concentrated Hydrochloric Acid (HCl)

-

Round-bottom flask with condenser

-

Heating mantle

-

pH meter or pH paper

Procedure:

-

Transfer the aqueous solution of ethyl 4-aminobutanoate hydrochloride to a round-bottom flask.

-

Add an excess of concentrated HCl (e.g., 6N HCl).

-

Heat the mixture to reflux and maintain for 4-6 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and concentrate it under reduced pressure to remove excess acid and water.

-

Dissolve the resulting solid in a minimum amount of hot water and adjust the pH to 7.0 with a suitable base (e.g., NaOH or ammonium hydroxide). GABA is isoelectric at this pH and will precipitate.

-

Cool the solution in an ice bath to maximize crystallization.

-

Filter the crystalline GABA, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation and Characterization

The following table summarizes typical quantitative data and spectroscopic characteristics for the key compounds in this synthesis.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Key Spectroscopic Data (¹H NMR, ppm) |

| N-(4-Ethoxycarbonylbutyl)phthalimide | Phthalimido-(CH₂)₄-COOEt | C₁₅H₁₇NO₄ | 275.30 | 80-90% | δ 7.8 (m, 4H, Ar-H), 4.1 (q, 2H, -OCH₂-), 3.7 (t, 2H, -NCH₂-), 2.3 (t, 2H, -CH₂COO-), 1.7-1.9 (m, 4H, -CH₂CH₂-), 1.2 (t, 3H, -CH₃) |

| Ethyl 4-aminobutanoate | H₂N-(CH₂)₃-COOEt | C₆H₁₃NO₂ | 131.17 | 75-85% | δ 4.1 (q, 2H, -OCH₂-), 2.7 (t, 2H, -NCH₂-), 2.3 (t, 2H, -CH₂COO-), 1.8 (m, 2H, -CH₂-), 1.2 (t, 3H, -CH₃) |

| GABA (4-Aminobutanoic Acid) | H₂N-(CH₂)₃-COOH | C₄H₉NO₂ | 103.12 | 85-95% | (in D₂O) δ 2.9 (t, 2H, H-4), 2.2 (t, 2H, H-2), 1.8 (quintet, 2H, H-3)[6][7] |

Mechanism of Action of Gabapentinoid Analogues

While structurally similar to GABA, prominent analogues such as Gabapentin and Pregabalin do not exert their effects by directly binding to GABA receptors.[8][9] Their primary mechanism involves binding with high affinity to the α2δ-1 (alpha-2-delta-1) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[8][10] This interaction reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters like glutamate and substance P.[8][9]

References

- 1. GABA analogue - Wikipedia [en.wikipedia.org]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Synthesis and Proton NMR Spectroscopy of Intra-Vesicular Gamma-Aminobutyric Acid (GABA) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo magnetic resonance spectroscopy of GABA: A methodological review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. psychscenehub.com [psychscenehub.com]

- 9. Medicowesome: Mechanism of action of gabapentin and pregabalin [medicowesome.com]

- 10. The mechanisms of action of gabapentin and pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of N-Substituted Pyrrolidones from Ethyl 4-Bromobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structural motif found in a multitude of pharmaceuticals, natural products, and agrochemicals. Its prevalence is attributed to its favorable physicochemical properties, including metabolic stability and aqueous solubility, which are highly desirable in drug design. A common and efficient method for the synthesis of N-substituted 2-pyrrolidones involves the reaction of primary amines with ethyl 4-bromobutyrate. This reaction proceeds via an initial N-alkylation of the primary amine, followed by an intramolecular cyclization to form the stable five-membered lactam ring. Subsequent reduction of the resulting pyrrolidone can then yield the corresponding N-substituted pyrrolidine. This application note provides a detailed experimental procedure for the synthesis of N-substituted 2-pyrrolidones, a summary of characterization data, and a visual representation of the experimental workflow.

Data Presentation

The following table summarizes the key characterization data for two representative N-substituted 2-pyrrolidones, N-phenyl-2-pyrrolidone and N-benzyl-2-pyrrolidone, synthesized via the described methodology.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spec (m/z) |

| N-Phenyl-2-pyrrolidone | C10H11NO | 161.20 | 7.55 (d, 2H), 7.35 (t, 2H), 7.12 (t, 1H), 3.85 (t, 2H), 2.60 (t, 2H), 2.15 (p, 2H)[1] | 174.5, 139.0, 129.0, 124.5, 120.0, 51.0, 32.5, 18.0 | [M]+ 161 |

| N-Benzyl-2-pyrrolidone | C11H13NO | 175.23 | 7.20-7.40 (m, 5H), 4.50 (s, 2H), 3.30 (t, 2H), 2.45 (t, 2H), 2.00 (p, 2H) | 175.0, 136.0, 128.8, 128.0, 127.5, 49.0, 47.0, 31.0, 18.0[2] | [M]+ 175 |

Experimental Protocols

This section details the general experimental procedure for the synthesis of N-substituted 2-pyrrolidones from primary amines and this compound.

Materials:

-

Primary amine (e.g., aniline, benzylamine) (1.0 equiv)

-

This compound (1.1 equiv)

-

Potassium carbonate (K2CO3) or other suitable base (2.5 equiv)

-

Acetonitrile (CH3CN) or other suitable polar aprotic solvent

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

-

NMR spectrometer

-

Mass spectrometer

Procedure: Synthesis of N-Benzyl-2-pyrrolidone

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzylamine (1.0 equiv) and potassium carbonate (2.5 equiv).

-

Solvent Addition: Add a suitable volume of anhydrous acetonitrile to dissolve the reagents.

-

Addition of this compound: To the stirred suspension, add this compound (1.1 equiv) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2-pyrrolidone.

-

Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.

Note on Pyrrolidine Synthesis: To obtain the corresponding N-substituted pyrrolidine, the synthesized N-substituted 2-pyrrolidone can be reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF).

Visualizations

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of N-substituted 2-pyrrolidones.

Caption: Reaction scheme for the synthesis of N-substituted 2-pyrrolidones.

Caption: Experimental workflow for pyrrolidone synthesis.

References

Application of Ethyl 4-Bromobutyrate in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data on the use of ethyl 4-bromobutyrate as a key building block in the synthesis of important pharmaceutical intermediates. Its bifunctional nature, possessing both an electrophilic bromine atom and a versatile ester group, makes it an invaluable reagent for constructing a variety of molecular scaffolds found in modern therapeutics.

Synthesis of a Key Intermediate for Tolvaptan

Tolvaptan is a selective vasopressin V2 receptor antagonist used to treat hyponatremia. A crucial step in its synthesis involves the N-alkylation of a protected aminobenzoate derivative with this compound to form a benzazepine precursor.

Data Presentation

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio | Amount | Yield (%) | Purity |

| Methyl 5-chloro-2-(N-p-toluenesulfonyl)aminobenzoate | C₁₅H₁₄ClNO₄S | 355.80 | 1.0 | 585 g | - | - |

| This compound | C₆H₁₁BrO₂ | 195.05 | 1.15 | 369.6 g | - | - |

| Potassium carbonate | K₂CO₃ | 138.21 | 2.9 | 664 g | - | - |

| Methyl 5-chloro-2-[N-(3-ethoxycarbonyl)propyl-N-p-toluenesulfonyl]aminobenzoate | C₂₁H₂₄ClNO₆S | 470.0 | - | 726 g | ~90% | High |

Experimental Protocol: N-Alkylation for Tolvaptan Intermediate

This protocol is adapted from patented synthetic procedures for Tolvaptan.

Materials:

-

Methyl 5-chloro-2-(N-p-toluenesulfonyl)aminobenzoate

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Deionized water

Procedure:

-

To a suitable reaction vessel, add methyl 5-chloro-2-(N-p-toluenesulfonyl)aminobenzoate (585 g), this compound (369.6 g), potassium carbonate (664 g), and dimethylformamide (4400 ml) at room temperature.

-

Heat the reaction mixture to 120°C.

-

Maintain the temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mass and pour it into deionized water.

-

Filter the resulting precipitate.

-

Dry the solid to obtain methyl 5-chloro-2-[N-(3-ethoxycarbonyl)propyl-N-p-toluenesulfonyl]aminobenzoate (726 g).

Visualization

Application Notes and Protocols: Ethyl 4-Bromobutyrate in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 4-bromobutyrate as a versatile building block in the synthesis of various agrochemical active ingredients. Detailed experimental protocols for the synthesis of key intermediates and the modes of action of the final products are presented.

Introduction to this compound in Agrochemical Synthesis

This compound is a bifunctional molecule featuring both an ester and an alkyl bromide, making it a valuable reagent for introducing a four-carbon chain with a terminal ester group into a target molecule.[1] This reactivity is leveraged in the synthesis of a variety of agrochemicals, including herbicides, fungicides, and insecticides. Its utility spans various reaction types, most notably alkylation reactions where the bromobutyl group can be attached to nucleophiles.[1]

Synthesis of this compound

High-purity this compound is a prerequisite for its successful application in multi-step agrochemical synthesis. Two common laboratory-scale synthetic routes are detailed below.

Synthesis from γ-Butyrolactone

A prominent and efficient one-step method for synthesizing this compound starts from γ-butyrolactone. This process involves the ring-opening of the lactone with hydrogen bromide followed by esterification with ethanol.

Experimental Protocol: One-Step Synthesis from γ-Butyrolactone

-

Add 200g of γ-butyrolactone to a 500mL three-necked flask equipped with a stirrer and a gas inlet tube.

-

Maintain the temperature at 20 ± 5°C while slowly introducing 226g of dry hydrogen bromide gas.

-

After the addition of hydrogen bromide is complete, raise the temperature to 40 ± 5°C and continue stirring for 1 ± 0.5 hours.

-

Add 140mL of absolute ethanol and maintain the temperature at 40 ± 5°C, stirring until the reaction is complete (monitored by GC).

-

After completion, add 200mL of deionized water to wash the reaction mixture. Stir thoroughly and then allow the layers to separate.

-

Separate the lower organic phase and wash it with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is 7.0.

-

Separate the organic layer and wash again with 200mL of deionized water.

-

Dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate) and filter to obtain the final product.

Quantitative Data: Synthesis from γ-Butyrolactone

| Parameter | Value | Reference |

| Yield | 93.47% | --INVALID-LINK-- |

| Purity (by GC) | 98.27% | --INVALID-LINK-- |

Reaction Workflow: Synthesis of this compound from γ-Butyrolactone